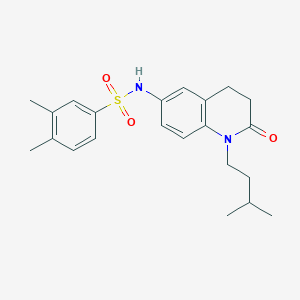

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide

Description

This compound features a tetrahydroquinolinone core substituted with an isopentyl group at position 1 and a 3,4-dimethylbenzenesulfonamide moiety at position 5. The molecular formula is inferred as C23H30N2O3S based on structural analogs , with an estimated molecular weight of 414.6 g/mol. The 3,4-dimethyl substitution on the benzenesulfonamide group distinguishes it from related compounds with alternative substituent patterns (e.g., 2,4,6-trimethyl or 3,4-dimethoxy).

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-21-9-7-19(14-18(21)6-10-22(24)25)23-28(26,27)20-8-5-16(3)17(4)13-20/h5,7-9,13-15,23H,6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWIARGSIDYUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This compound integrates a tetrahydroquinoline core with a sulfonamide functional group, which is commonly associated with various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its structure is characterized by:

- Tetrahydroquinoline Core : Often linked to diverse pharmacological properties.

- Sulfonamide Group : Known for antibacterial properties and interactions with biological systems.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors.

- Signal Transduction Influence : The compound can affect cellular signaling pathways leading to altered gene expression and cellular responses.

Antimicrobial Properties

Sulfonamides, including this compound, are historically recognized for their antibacterial effects. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures have shown:

- Good Activity Against Gram-positive Bacteria : Such as Staphylococcus aureus.

- Potential Synergistic Effects : When combined with other antibiotics like trimethoprim .

Antifungal Activity

The sulfonamide component may also confer antifungal properties. Studies on related compounds have demonstrated effectiveness against dermatophytes and other fungal pathogens .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study focusing on sulfonamide derivatives revealed that certain compounds exhibited strong antibacterial effects when tested against Bacillus subtilis and Staphylococcus aureus. This suggests that similar derivatives could be explored for their potential therapeutic applications in treating bacterial infections .

-

Mechanistic Insights :

- Research into the structure-activity relationship of sulfonamides has provided insights into how modifications to the benzene ring or sulfonamide group can enhance biological activity. For instance, changes in substituents have been shown to affect the potency of these compounds against specific microbial targets .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonamide Group

Key analogs include:

Structural Implications :

Core Modifications in Tetrahydroquinolin Derivatives

Compounds with modifications to the tetrahydroquinolin core or side chains include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.